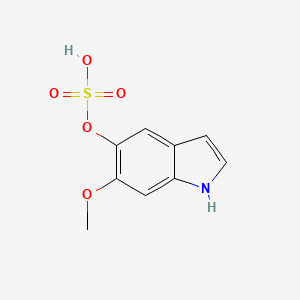
6-Methoxy-1H-indol-5-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1H-indol-5-yl hydrogen sulfate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-Methoxy-1H-indol-5-yl hydrogen sulfate, often involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indol-5-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
6-Methoxy-1H-indol-5-yl hydrogen sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indol-5-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-Methoxy-1H-indol-5-yl hydrogen sulfate can be compared with other similar indole derivatives, such as:
5-Methoxyindole: Similar in structure but lacks the sulfate group.
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C9H9NO5S |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(6-methoxy-1H-indol-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H9NO5S/c1-14-8-5-7-6(2-3-10-7)4-9(8)15-16(11,12)13/h2-5,10H,1H3,(H,11,12,13) |
InChI Key |
KONQAYDTWAZIOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















